molecular formula C10H14F3NO4 B13894400 Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid

Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B13894400
M. Wt: 269.22 g/mol
InChI Key: CQKIAYOTHNEZOA-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[33]heptane-7-carboxylate;2,2,2-trifluoroacetic acid is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaspiro[3.3]heptane-7-carboxylate involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and bases such as lithium diisopropylamide (LDA) to facilitate the ring closure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.3]heptane-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Methyl 2-azaspiro[3.3]heptane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: It serves as a ligand for studying protein-ligand interactions.

    Medicine: It is investigated for its potential as a drug candidate due to its unique structural properties.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which Methyl 2-azaspiro[3.3]heptane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique spatial arrangement of functional groups, which can enhance binding affinity and selectivity towards biological targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

    2-Azetidinecarboxylic acid: Another spirocyclic compound with similar structural features.

    2,4-Methanoproline: A rigid amino acid with a spirocyclic scaffold.

    2-Aminoisobutyric acid: A sterically constrained amino acid.

Uniqueness

Methyl 2-azaspiro[3.3]heptane-7-carboxylate is unique due to its specific spirocyclic structure, which provides a distinct spatial arrangement of functional groups. This uniqueness can lead to enhanced biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)6-2-3-8(6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7)

InChI Key

CQKIAYOTHNEZOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC12CNC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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